

6-Cyclopropylnicotinonitrile: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 6-Cyclopropylnicotinonitrile

Cat. No.: B1396662

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CAS Number: 1032527-28-8

Introduction

6-Cyclopropylnicotinonitrile is a substituted pyridine derivative that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates a cyclopropyl moiety and a nitrile group on a pyridine scaffold, presents a unique combination of physicochemical properties relevant to drug design and development. The nicotinonitrile core is a "privileged structure" in medicinal chemistry, forming the basis of several marketed drugs.^{[1][2]} This guide provides a comprehensive technical overview of **6-Cyclopropylnicotinonitrile**, including its synthesis, chemical properties, and potential applications in pharmaceutical research, tailored for scientists and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Cyclopropylnicotinonitrile** is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability.

Property	Value	Source
CAS Number	1032527-28-8	--INVALID-LINK--[3]
Molecular Formula	C ₉ H ₈ N ₂	--INVALID-LINK--[4]
Molecular Weight	144.17 g/mol	--INVALID-LINK--[3]

Synthesis of 6-Cyclopropylnicotinonitrile

The synthesis of **6-Cyclopropylnicotinonitrile** can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its mild reaction conditions and broad functional group tolerance.[5][6] The primary approach involves the coupling of a halogenated nicotinonitrile, such as 6-chloro- or 6-bromonicotinonitrile, with a cyclopropylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of **6-Cyclopropylnicotinonitrile** from 6-bromonicotinonitrile and cyclopropylboronic acid.

Materials:

- 6-Bromonicotinonitrile
- Cyclopropylboronic acid[5][7]
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

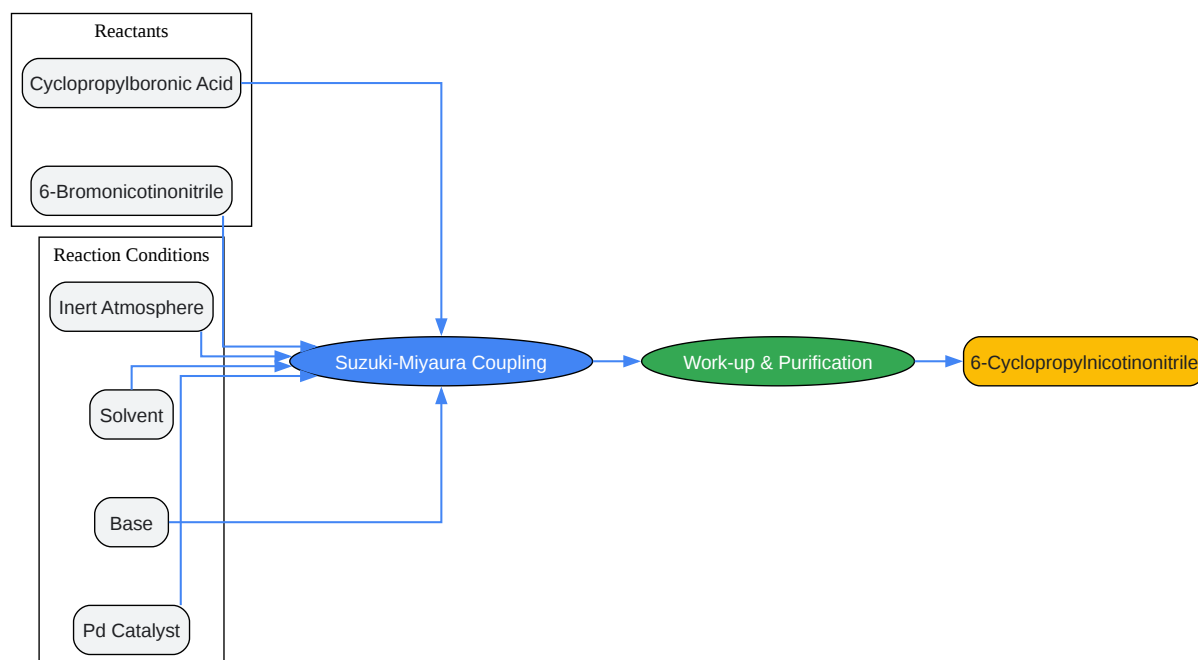
- Reaction Setup: To a flame-dried reaction vessel, add 6-bromonicotinonitrile (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.05 equivalents), and

base (2-3 equivalents).

- **Solvent Addition:** Under an inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
- **Degassing:** Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield **6-Cyclopropylnicotinonitrile**.

Causality in Experimental Choices:

- **Catalyst Selection:** The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura reaction. Ligands such as phosphines stabilize the palladium center and facilitate the catalytic cycle.
- **Base:** The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
- **Inert Atmosphere:** Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure a successful reaction.



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Caption: Synthetic workflow for **6-Cyclopropylnicotinonitrile** via Suzuki-Miyaura coupling.

Applications in Drug Discovery

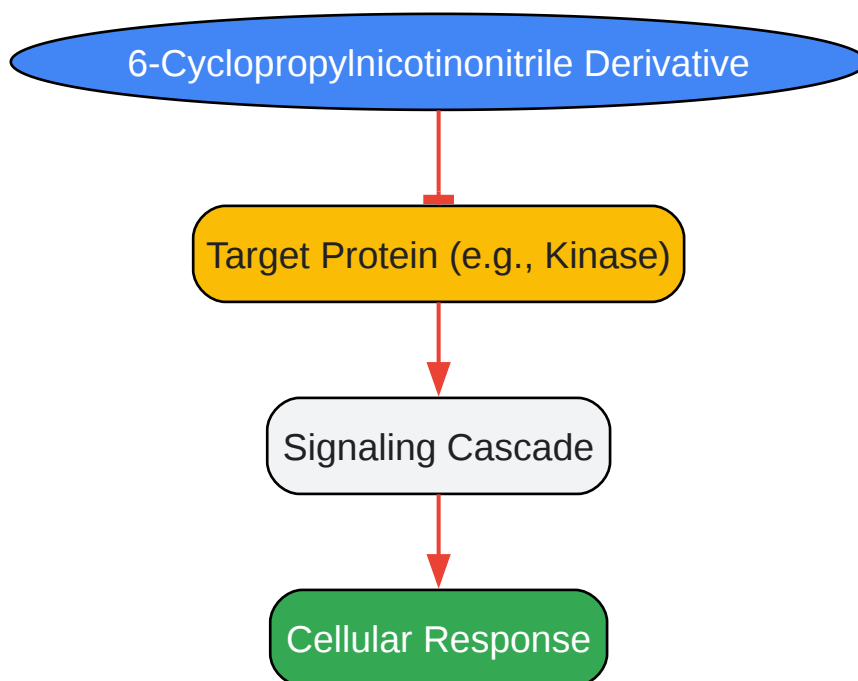
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This small, strained ring system

can improve potency, metabolic stability, and membrane permeability while reducing off-target effects.

While specific pharmacological data for **6-Cyclopropylnicotinonitrile** is not extensively available in the public domain, the nicotinonitrile scaffold itself is present in numerous biologically active compounds with a wide range of therapeutic applications, including:

- **Anticancer Agents:** Many nicotinonitrile derivatives have been investigated as kinase inhibitors and apoptosis inducers.[8]
- **Antimicrobial and Antiviral Agents:** The pyridine ring system is a common feature in compounds with antimicrobial and antiviral activities.[9]
- **Anti-inflammatory Agents:** Substituted nicotinonitriles have shown potential as anti-inflammatory agents.

The presence of the cyclopropyl group in **6-Cyclopropylnicotinonitrile** suggests its potential as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. For instance, chiral cyclopropanes have been identified as selective $\alpha 4\beta 2$ -nicotinic acetylcholine receptor partial agonists with an antidepressant profile.[10]



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